N'-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a brominated phenyl ring, a nitro group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-hydroxy-5-nitrobenzaldehyde and pyridine-2-carbohydrazide.
Condensation Reaction: The key step involves the condensation of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with pyridine-2-carbohydrazide in the presence of an acid catalyst, such as acetic acid, under reflux conditions. This reaction forms the Schiff base linkage.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis equipment, and more efficient purification techniques such as column chromatography or crystallization under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
N’-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N’-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(2-hydroxy-3-nitrophenyl)ethylidene]pyridine-2-carbohydrazide
- N’-[(1E)-1-(4-bromo-2-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide
Uniqueness
N’-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which can significantly influence its reactivity and biological activity compared to similar compounds. This unique structure may result in distinct interactions with biological targets and different chemical reactivity profiles.
Properties
IUPAC Name |
N-[(E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylideneamino]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O4/c1-8(17-18-14(21)12-4-2-3-5-16-12)10-6-9(19(22)23)7-11(15)13(10)20/h2-7,20H,1H3,(H,18,21)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXSEJISBXSYEL-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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